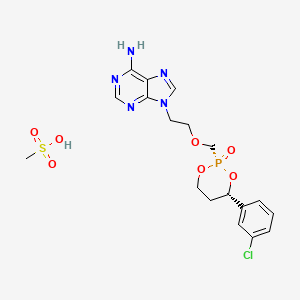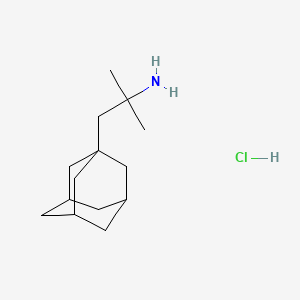
2,3,4,5-Tetrahydropyridine-2,6-dicarboxylic acid
Overview
Description
2,3,4,5-Tetrahydropyridine-2,6-dicarboxylic acid is a chemical compound that is involved in enzymology. It is a substrate for the enzyme 2,3,4,5-tetrahydropyridine-2,6-dicarboxylate N-succinyltransferase (EC 2.3.1.117), which catalyzes the chemical reaction involving succinyl-CoA and water . This enzyme belongs to the family of transferases, specifically those acyltransferases transferring groups other than aminoacyl groups .
Synthesis Analysis
The synthesis of 2,3,4,5-Tetrahydropyridine-2,6-dicarboxylic acid involves the enzyme 2,3,4,5-tetrahydropyridine-2,6-dicarboxylate N-succinyltransferase. This enzyme catalyzes the chemical reaction where succinyl-CoA and (S)-2,3,4,5-tetrahydropyridine-2,6-dicarboxylate react in the presence of water to produce CoA and N-succinyl-L-2-amino-6-oxoheptanedioate .Molecular Structure Analysis
The molecular structure of 2,3,4,5-Tetrahydropyridine-2,6-dicarboxylic acid is complex and is a subject of ongoing research. As of late 2007, 4 structures have been solved for this class of enzymes, with PDB accession codes 1KGQ, 1KGT, 2TDT, and 3TDT .Chemical Reactions Analysis
The chemical reaction catalyzed by the enzyme 2,3,4,5-tetrahydropyridine-2,6-dicarboxylate N-succinyltransferase involves the substrates succinyl-CoA, (S)-2,3,4,5-tetrahydropyridine-2,6-dicarboxylate, and water. The products of this reaction are CoA and N-succinyl-L-2-amino-6-oxoheptanedioate .Scientific Research Applications
Metal–Organic Framework Structures : The ligand pyridine-2,6-dicarboxylic acid (pdcH2), a derivative of 2,3,4,5-Tetrahydropyridine-2,6-dicarboxylic acid, is used in the formation of 1D, 2D, or 3D metal–organic framework structures when reacting with Cu(NO3)2·6H2O. These structures are characterized using methods like X-ray crystallography and magnetic measurements, showing potential in materials science and engineering (Ghosh, Ribas, & Bharadwaj, 2004).
Synthesis of Pyridines : 2,3,4,5-Tetrahydropyridines are efficiently converted into pyridines through a process involving α, α-dichlorination with N-chlorosuccinimide (NCS) followed by dehydrochlorination. This study highlights a new method for synthesizing pyridines, which are crucial in pharmaceuticals and agrochemicals (Kimpe, Keppens, & Fonck, 1996).
Isomerization Studies : Research demonstrates that 2-aryl-5,6-tetramethylene-3,3,4-tricyano-2,3,4,5-tetrahydropyridine-4-carboxamides isomerize under the influence of acids, forming different compounds. This type of isomerization is important for understanding chemical reactivity and designing new compounds (Kayukov et al., 1997).
Intermediate in Diaminopimelate Pathway to L-Lysine : The compound is a key intermediate in the diaminopimelate pathway to L-Lysine, a critical amino acid. The study discusses its synthesis and properties, contributing to biochemistry and amino acid research (Chrystal, Couper, & Robins, 1995).
Chlorination Studies : Research on the chlorination of 2,6-dimethyl-3,5-dicarbomethoxy-4-(2′-difluoromethoxyphenyl)-1,4-dihydropyridine demonstrated the formation of 2,3,4,5-tetrahydropyridines with varying degrees of chlorination. This study is significant in organic synthesis and pharmaceutical chemistry (Skrastin'sh et al., 1990).
Synthesis of Tetrahydropyridines from Morita–Baylis–Hillman Acetates : The study explored the synthesis of tetrahydropyridine-3-carboxylic acid derivatives, which have shown interesting biological activities. This research contributes to medicinal chemistry and drug design (Kim et al., 2016).
properties
IUPAC Name |
2,3,4,5-tetrahydropyridine-2,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h4H,1-3H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMBCXQHOXUCEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N=C(C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70946284 | |
| Record name | 2,3,4,5-Tetrahydropyridine-2,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70946284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrahydropyridine-2,6-dicarboxylic acid | |
CAS RN |
2353-17-5 | |
| Record name | 2,3,4,5-Tetrahydro-2,6-pyridinedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2353-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,5-Tetrahydro-2,6-pyridinedicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002353175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4,5-Tetrahydropyridine-2,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70946284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















